molecular formula C12H17NO2 B13510873 Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate

Cat. No.: B13510873
M. Wt: 207.27 g/mol
InChI Key: GCSRKKXQXJACLV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is a derivative of propanoic acid and features an amino group and a methyl ester group attached to a phenyl ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: Similar structure with methoxy groups instead of methyl groups.

    Methyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3

InChI Key

GCSRKKXQXJACLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)OC)N)C

Origin of Product

United States

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